CCK-B Receptor Binding Affinity vs. Succinyl Analogs
Boc-Trp-Met-Asp-Phe-NH2 exhibits high-affinity binding to central CCK-B receptors (Ki = 42 nM). This affinity is comparable to that of Suc-Trp-Met-Asp-Phe-NH2 (Ki = 27 nM) and Suc-Trp-Leu-Asp-Phe-NH2 (Ki = 56 nM) but is accompanied by a markedly different selectivity profile, underscoring that equivalent affinity does not equate to pharmacological equivalence [1].
| Evidence Dimension | CCK-B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 42 nM (4.2 × 10⁻⁸ M) |
| Comparator Or Baseline | Suc-Trp-Met-Asp-Phe-NH2 (Ki = 27 nM); Suc-Trp-Leu-Asp-Phe-NH2 (Ki = 56 nM) |
| Quantified Difference | Within ~1.5-fold of the most potent comparator |
| Conditions | Radioligand displacement assay using [³H]-Boc-β-alanyl-CCK-30-33 in mouse cerebral cortex homogenates |
Why This Matters
This establishes Boc-Trp-Met-Asp-Phe-NH2 as the reference CCK-B ligand with a well-characterized, intermediate affinity that serves as a critical benchmark for evaluating novel CCK receptor ligands.
- [1] Harhammer R, Schäfer U, Henklein P, Ott T, Repke H. CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors. Eur J Pharmacol. 1991;209(3):263-266. View Source
